Valery 4-Hydroxy Valsartan

Description

Contextualization of Valeryl 4-Hydroxy Valsartan (B143634) as a Key Valsartan Metabolite

Valsartan undergoes limited metabolism in the body, with only about 20% of an administered dose being recovered as metabolites. nafdac.gov.ngdrugbank.comfabad.org.tr The predominant of these metabolites is Valeryl 4-Hydroxy Valsartan, also known as 4-Hydroxy Valsartan or M1. fabad.org.trjapsonline.com This compound is the product of oxidative biotransformation and accounts for approximately 9% of a single dose of valsartan. fabad.org.trjapsonline.comtandfonline.com In vitro studies have identified the cytochrome P450 isoenzyme CYP2C9 as being responsible for the formation of Valeryl 4-Hydroxy Valsartan from its parent compound. drugbank.com

Initially, this metabolite was characterized as pharmacologically inactive with respect to hypertension treatment. nafdac.gov.ngjapsonline.com Research demonstrated that its affinity for the angiotensin II type 1 (AT1) receptor is approximately 200-fold lower than that of valsartan, rendering its contribution to the antihypertensive effect of the drug negligible. fabad.org.trjapsonline.com The bulk of valsartan and its metabolite are eliminated primarily through biliary excretion into the feces. fabad.org.trtandfonline.comnih.gov

Table 1: Chemical Properties of Valeryl 4-Hydroxy Valsartan

| Property | Value | Source |

|---|---|---|

| Synonyms | 4-Hydroxy Valsartan, CGP 71580, M1 | medchemexpress.comnih.govcaymanchem.com |

| Molecular Formula | C24H29N5O4 | nih.govcaymanchem.combiomol.com |

| Molecular Weight | 451.5 g/mol | nih.govcaymanchem.combiomol.com |

| CAS Number | 188259-69-0 | nih.govcaymanchem.combiomol.com |

| Nature | Major metabolite of Valsartan | drugbank.comcaymanchem.com |

Significance of Metabolite Characterization in Pharmaceutical Sciences Research

The characterization of drug metabolites is a fundamental aspect of pharmaceutical sciences. It is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Identifying metabolites helps to determine whether they contribute to the drug's therapeutic effect, are inactive, or are responsible for adverse reactions. This process ensures a complete picture of the drug's in vivo behavior.

The case of Valeryl 4-Hydroxy Valsartan exemplifies the importance of this process. Its initial identification and subsequent classification as an inactive metabolite regarding AT1 receptor blockade was a critical step in confirming that valsartan itself is the primary active agent for blood pressure reduction. nafdac.gov.ngjapsonline.com This characterization relies heavily on the development of sophisticated bioanalytical methods. Techniques such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated to simultaneously detect and quantify both valsartan and Valeryl 4-Hydroxy Valsartan in human plasma. nih.govsemanticscholar.orgnih.gov These methods are crucial for pharmacokinetic studies and provide the precision needed to trace the metabolic fate of the parent drug. nih.govglobalresearchonline.net

Overview of Research Trajectories for Valeryl 4-Hydroxy Valsartan

Research into Valeryl 4-Hydroxy Valsartan has evolved from simple identification to the exploration of novel biological activities. The initial research trajectory focused on its formation, quantification, and confirmation of its lack of significant antihypertensive activity. japsonline.comtandfonline.com

However, a significant and more recent line of investigation has uncovered unexpected "off-target" pharmacological effects. Studies have revealed that Valeryl 4-Hydroxy Valsartan possesses antiplatelet properties. medchemexpress.comnih.govhyphadiscovery.com In vitro research demonstrated that the metabolite can inhibit platelet aggregation induced by collagen and epinephrine (B1671497). caymanchem.combiomol.comnih.gov Furthermore, it was found to reduce the surface expression of several platelet receptors, including GP IIb/IIIa and P-selectin. nih.gov Intriguingly, this antiplatelet activity was found to be more potent for Valeryl 4-Hydroxy Valsartan than for the parent drug, valsartan, within the therapeutic concentration range. nih.gov This discovery of an alternative bioactivity highlights a potential additional mechanism for the clinical benefits observed with valsartan and was considered significant enough to be patented. nih.govhyphadiscovery.com

Current research continues to employ advanced analytical techniques to further characterize the compound. Methods coupling vibrational spectroscopy with mass spectrometry are being used for the detailed structural characterization of the metabolite and its isomers, which aids in differentiating between closely related molecular structures. nih.gov

Table 2: Research Findings on Valeryl 4-Hydroxy Valsartan

| Research Area | Finding | Source |

|---|---|---|

| Metabolism | Formed by CYP2C9 enzyme; accounts for ~9% of valsartan dose. | drugbank.comfabad.org.tr |

| Primary Activity | Considered pharmacologically inactive as an antihypertensive agent (200-fold lower AT1 receptor affinity than valsartan). | fabad.org.trjapsonline.com |

| Pharmacokinetics | Detected in plasma later than 2 hours after dosing; primarily excreted in feces. | tandfonline.comnih.gov |

| Off-Target Activity | Exhibits significant in vitro antiplatelet activity by inhibiting aggregation and reducing surface receptor expression. | medchemexpress.comnih.govhyphadiscovery.com |

| Analytical Methods | Quantified in human plasma using methods like SPE-HPLC and LC-MS/MS. | nih.govsemanticscholar.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

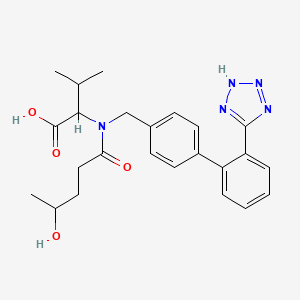

IUPAC Name |

2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Biotransformation and Metabolic Pathways of Valeryl 4 Hydroxy Valsartan Formation

Primary Metabolic Origin from Valsartan (B143634) Biotransformation

The journey of valsartan in the body leads to the formation of several byproducts, with Valeryl 4-hydroxy valsartan being the most significant.

Identification of Valeryl 4-Hydroxy Valsartan as the Principal Metabolite of Valsartan

Valsartan undergoes limited metabolism in humans, with a significant portion of the drug being excreted unchanged. nih.govtandfonline.com However, among the metabolites that are formed, Valeryl 4-hydroxy valsartan, also known as 4-hydroxyvaleryl metabolite or CGP 71580, is the principal one. nih.govtandfonline.comdrugbank.compharmacophorejournal.cominvivochem.comcaymanchem.comresearchgate.net It accounts for approximately 9% of a given dose. drugbank.cominvivochem.comresearchgate.netfabad.org.tr This metabolite is the result of oxidative biotransformation. researchgate.netfabad.org.tr Studies using radiolabelled valsartan have confirmed that while the parent drug is the predominant compound in plasma, Valeryl 4-hydroxy valsartan is a notable, albeit minor, metabolite detected after administration. researchgate.net

Role of Cytochrome P450 Enzymes in Valeryl 4-Hydroxylation

The transformation of valsartan into its hydroxylated metabolite is primarily orchestrated by a specific family of enzymes known as Cytochrome P450 (CYP).

Specific Catalytic Involvement of CYP2C9 Isoenzyme

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified the CYP2C9 isoenzyme as the primary catalyst responsible for the formation of Valeryl 4-hydroxy valsartan. nih.govtandfonline.comdrugbank.cominvivochem.comresearchgate.netnih.govfda.gov While other CYP enzymes like CYP3A4 and CYP2C8 were examined, their contribution to the 4-hydroxylation of valsartan was found to be negligible, over 90 times less than that of CYP2C9. tandfonline.com The strong correlation between the formation rate of Valeryl 4-hydroxy valsartan and the activity of diclofenac (B195802) 4'-hydroxylase, a known marker for CYP2C9 activity, further solidifies the central role of this specific isoenzyme. nih.govinvivochem.comresearchgate.netpharmacompass.com

Mechanistic Investigation of CYP2C9-Mediated Hydroxylation of Valsartan

The process of 4-hydroxylation of valsartan by CYP2C9 follows standard enzyme-substrate kinetics. nih.govtandfonline.comresearchgate.net The reaction involves the binding of valsartan to the active site of the CYP2C9 enzyme, followed by the enzymatic introduction of a hydroxyl group onto the valeryl side chain of the valsartan molecule. This metabolic reaction has been shown to follow Michaelis-Menten kinetics, indicating a single-substrate enzymatic reaction. tandfonline.comresearchgate.net Molecular docking studies have provided insights into the interaction between valsartan and the CYP2C9 active site, revealing a hydrophobic cleft where the valsartan molecule binds. explorationpub.com

Kinetic Parameters of Valeryl 4-Hydroxy Valsartan Formation

In vitro studies using human liver microsomes have determined the kinetic parameters for the formation of Valeryl 4-hydroxy valsartan. These parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

| Parameter | Value Range | Source |

|---|---|---|

| Km (μM) | 41.9 - 55.8 | nih.govtandfonline.cominvivochem.comresearchgate.netpharmacompass.com |

| Vmax (pmol/min/mg protein) | 27.2 - 216.9 | nih.govtandfonline.cominvivochem.comresearchgate.netpharmacompass.com |

These values indicate the concentration of valsartan at which the reaction rate is half of its maximum and the maximum rate of metabolite formation, respectively.

Inhibition Profile of CYP2C9 Activity by Other Compounds

The activity of the CYP2C9 enzyme in metabolizing valsartan can be influenced by the presence of other compounds that also interact with this enzyme. One such compound is diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) and a known substrate and inhibitor of CYP2C9. nih.govnih.gov

Studies have shown that diclofenac competitively inhibits the 4-hydroxylation of valsartan. tandfonline.com This means that diclofenac and valsartan compete for the same active site on the CYP2C9 enzyme. The inhibition constant (Ki) for diclofenac in this interaction has been determined to be 1.2 μM. tandfonline.com Conversely, valsartan also competitively inhibits the 4'-hydroxylation of diclofenac with an apparent Ki of 46.1 μM. tandfonline.com This reciprocal inhibition highlights the shared metabolic pathway of these two drugs through the CYP2C9 enzyme. Other specific inhibitors for different CYP enzymes, such as furafylline, S(+)-mephenytoin, quinidine, and troleandomycin, did not inhibit the formation of Valeryl 4-hydroxy valsartan, further confirming the specificity of CYP2C9 in this metabolic process. nih.govresearchgate.netpharmacompass.com

Comparative Biotransformation Studies Across Biological Systems

The metabolic pathways leading to Valeryl 4-hydroxy valsartan have been investigated across different biological models, revealing specific enzymes and species-dependent variations.

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic pathway for the formation of Valeryl 4-hydroxy valsartan. nih.govresearchgate.net Research has shown that the cytochrome P450 (CYP) enzyme system is responsible for this metabolic step. nih.gov Specifically, experiments with human liver microsomes demonstrated that valsartan is metabolized to its 4-hydroxyvaleryl metabolite. nih.govtandfonline.com Kinetic analyses from these studies determined the apparent Michaelis-Menten constant (Km) values to be in the range of 41.9–55.8 µM and the maximum velocity (Vmax) values to be between 27.2 and 216.9 pmol/min/mg of protein. nih.govresearchgate.nettandfonline.com

To identify the precise CYP isozyme, further investigations were conducted using a panel of recombinant human CYP enzymes. nih.govtandfonline.com These studies conclusively identified CYP2C9 as the principal enzyme that catalyzes the 4-hydroxylation of valsartan. drugbank.cominvivochem.comnih.govtandfonline.com While other enzymes like CYP2C8 and CYP3A4 showed some metabolic activity, their contribution was minimal and significantly less than that of CYP2C9. tandfonline.com The involvement of CYP2C9 was further confirmed by strong correlations between the rate of Valeryl 4-hydroxy valsartan formation and diclofenac 4'-hydroxylase activity (a known marker for CYP2C9) across microsomes from 11 different human donors (r = 0.889). nih.govresearchgate.net Conversely, no significant correlation was found with marker activities for other CYP enzymes, including CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.govresearchgate.net Inhibition studies also supported this finding, as only diclofenac, a CYP2C9 substrate, significantly inhibited the formation of the metabolite. nih.govtandfonline.com

| CYP Enzyme | Metabolic Activity towards Valsartan | Reference |

|---|---|---|

| CYP1A2 | No notable activity | nih.govtandfonline.com |

| CYP2A6 | No notable activity | nih.govtandfonline.com |

| CYP2B6 | No notable activity | nih.govtandfonline.com |

| CYP2C8 | Very low activity | tandfonline.com |

| CYP2C9 | Notably catalyzed 4-hydroxylation | drugbank.cominvivochem.comnih.govtandfonline.com |

| CYP2C19 | No notable activity | nih.govtandfonline.com |

| CYP2D6 | No notable activity | nih.govtandfonline.com |

| CYP2E1 | No notable activity | nih.govtandfonline.com |

| CYP3A4 | Very low activity | tandfonline.com |

| CYP3A5 | No notable activity | nih.govtandfonline.com |

| CYP4A11 | No notable activity | nih.govtandfonline.com |

The selection of appropriate animal models for preclinical studies is crucial and often depends on how closely their metabolic pathways mirror those of humans. In the case of valsartan, comparative in vitro studies were conducted using isolated hepatocytes from various species, including rats, dogs, marmosets (Callithrix jacchus), cynomolgus monkeys, and humans. tandfonline.comtandfonline.comnih.gov

The results of these comparative metabolic studies revealed that the marmoset is the most suitable animal species for predicting human metabolism of valsartan. tandfonline.comtandfonline.comnih.gov Hepatocytes from marmosets showed a metabolic profile most similar to human hepatocytes, prominently featuring Valeryl 4-hydroxy valsartan as the main metabolite. tandfonline.comnih.gov Furthermore, when an elevated dose of valsartan was administered orally to a common marmoset, the resulting plasma concentration of Valeryl 4-hydroxy valsartan was comparable to levels observed in clinical practice in humans. tandfonline.comnih.gov This finding suggests that toxicity studies conducted in marmosets could have adequately covered the safety assessment of this major human metabolite. tandfonline.comnih.gov

| Species | Relevance to Human Metabolism | Key Findings | Reference |

|---|---|---|---|

| Human | Reference | Forms Valeryl 4-hydroxy valsartan as the primary metabolite. | tandfonline.comtandfonline.com |

| Marmoset (Callithrix jacchus) | Most relevant | Metabolic profile is very similar to humans, with Valeryl 4-hydroxy valsartan as the most abundant metabolite. | tandfonline.comtandfonline.comnih.gov |

| Cynomolgus Monkey | Less relevant than marmoset | Metabolic profile differs from humans. | tandfonline.comnih.gov |

| Dog | Less relevant than marmoset | Metabolic profile differs from humans. | tandfonline.comnih.gov |

| Rat | Less relevant than marmoset | Metabolic profile differs from humans. | tandfonline.comnih.gov |

Microbial biotransformation presents a valuable alternative for producing drug metabolites, including hydroxylated derivatives like Valeryl 4-hydroxy valsartan. nih.govhyphadiscovery.com This approach can provide access to significant quantities of metabolites that are often difficult to synthesize chemically, allowing for further biological and toxicological evaluation. hyphadiscovery.com

The biotransformation of valsartan using whole-cell microbial systems has been successfully demonstrated. nih.gov In one study, valsartan was screened against a panel of twelve different microbial strains to identify organisms capable of producing the desired metabolite. hyphadiscovery.comhyphadiscovery.com An actinomycete strain, identified as sp145, proved to be the most effective for this transformation. hyphadiscovery.comhyphadiscovery.com Through a scaled-up 2-liter fermentation process with 200 mg of valsartan, researchers were able to produce and purify 12.1 mg of Valeryl 4-hydroxy valsartan with greater than 95% purity. hyphadiscovery.com Interestingly, this microbial screening also led to the identification of a novel, previously unreported hydroxylated metabolite of valsartan. hyphadiscovery.comhyphadiscovery.com Such microbial systems, along with recombinant enzymes, provide a practical route for obtaining mammalian metabolites for comprehensive investigation. nih.govhyphadiscovery.com

Analytical Methodologies for Isolation, Detection, and Quantification of Valeryl 4 Hydroxy Valsartan

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation of Valeryl 4-Hydroxy Valsartan (B143634) from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques, providing robust and efficient separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods are extensively utilized for the simultaneous determination of Valsartan and its metabolite, Valeryl 4-Hydroxy Valsartan, in various matrices, particularly in human plasma. nih.govnih.gov These methods often involve a solid-phase extraction (SPE) step for sample clean-up, followed by separation on a reversed-phase C18 or C8 column. nih.govnih.govresearchgate.net

A notable HPLC method employs a C18 Atlantis column with a gradient elution mobile phase consisting of acetonitrile (B52724) with 0.025% trifluoroacetic acid (TFA) and a phosphate (B84403) buffer (5 mM, pH 2.5) also containing 0.025% TFA. nih.govnih.gov The flow rate is typically maintained at 1.30 mL/min. Detection is achieved using both UV-fluorescence and photometric detectors. The fluorescence detector is set at excitation and emission wavelengths of 234 nm and 378 nm, respectively, while the photometric detector is set at 254 nm. nih.gov This dual-detection approach enhances the specificity and sensitivity of the method. The validation of such methods, following guidelines from regulatory bodies like the Food and Drug Administration (FDA), has demonstrated high recovery rates for both Valsartan and its metabolite, ranging from 94.6% to 108.8%. nih.gov

Table 1: Exemplary HPLC Method Parameters for Valeryl 4-Hydroxy Valsartan Analysis

| Parameter | Condition |

|---|---|

| Column | RP C18 Atlantis (100 mm x 3.9 mm) |

| Mobile Phase | Gradient of Acetonitrile (0.025% TFA) and Phosphate Buffer (5 mM, pH 2.5, 0.025% TFA) |

| Flow Rate | 1.30 mL/min |

| Detection | Fluorescence (Ex: 234 nm, Em: 378 nm) and Photometric (254 nm) |

| Sample Preparation | Solid-Phase Extraction (SPE) |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC technology, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. UPLC methods have been developed for the analysis of Valsartan and its impurities, including potential degradation products. mz-at.debiopharminternational.comnih.gov These methods are crucial for stability-indicating assays. nih.gov

A representative UPLC method for the analysis of Valsartan and its related compounds utilizes an Acquity BEH C18 column (100 mm x 2.1 mm, 1.7 µm). nih.govrjptonline.org The mobile phase is often a gradient mixture of two solvents, such as an aqueous phase with an acid modifier (e.g., 0.1% formic acid or 2mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol (B129727). mz-at.derjptonline.org The eluted compounds are typically monitored at a wavelength of 225 nm. nih.gov The short run times, often under 10 minutes, allow for high-throughput analysis. nih.gov The Analytical Quality by Design (AQbD) approach is increasingly being used in the development of UPLC methods to ensure robustness and reproducibility. mz-at.debiopharminternational.combioprocessonline.com

Table 2: Typical UPLC Method Parameters for Valsartan and its Impurities

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and 2mM Ammonium Acetate (B1210297) (50:50, v/v) |

| Flow Rate | 0.25 mL/min |

| Detection | UV at 225 nm |

| Run Time | < 10 minutes |

Mass Spectrometric Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and sensitive quantification of Valeryl 4-Hydroxy Valsartan.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

LC-MS is a powerful technique for identifying metabolites like Valeryl 4-Hydroxy Valsartan in biological matrices. nih.govresearchgate.net Following chromatographic separation, the mass spectrometer provides mass-to-charge ratio (m/z) information, which aids in the identification of the compound. researchgate.net For instance, in forced degradation studies of Valsartan, LC-MS with electrospray ionization (ESI) has been instrumental in identifying degradation products that were not detectable by HPLC with photodiode array (PDA) detection alone. researchgate.net This highlights the superior selectivity of MS detection. The use of LC-MS is considered essential for comprehensive drug degradation studies. researchgate.net

LC-MS/MS and UPLC/Q-TOF-MS for High-Resolution Accurate Mass Analysis

For more definitive structural characterization and quantification, tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS) coupled with UPLC, are employed. rjptonline.orgasianjpr.comasianjpr.com

LC-MS/MS methods offer high selectivity and sensitivity for the determination of Valsartan and its metabolites in human plasma. semanticscholar.orgphenomenex.blog These methods often utilize a simple protein precipitation step for sample preparation. researchgate.net

UPLC/Q-TOF-MS has been successfully applied to identify and characterize degradation products and metabolites of Valsartan. asianjpr.comasianjpr.com This technique provides accurate mass measurements, which are crucial for determining the elemental composition of the analyte and its fragments. rjptonline.orgresearchgate.net For the analysis of Valsartan and its metabolites, the Q-TOF mass spectrometer is often operated in the negative ionization mode. asianjpr.comasianjpr.com The fragmentation patterns obtained from MS/MS experiments provide detailed structural information, enabling the confident identification of compounds like Valeryl 4-Hydroxy Valsartan. asianjpr.com For instance, a UPLC/Q-TOF-MS method using an Acquity UPLC BEH C18 column and an isocratic mobile phase of acetonitrile and 2mM ammonium acetate has been developed for this purpose. rjptonline.orgasianjpr.comasianjpr.comajpaonline.com

Table 3: UPLC/Q-TOF-MS Parameters for the Analysis of Valsartan and its Metabolites

| Parameter | Condition |

|---|---|

| Technique | Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) |

| Column | Acquity UPLC BEH C18 (100.0 × 2.1 mm, 1.7µm) |

| Mobile Phase | Acetonitrile-2mM ammonium acetate (50:50, v/v) |

| Flow Rate | 0.25 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Transition (for Valsartan) | m/z 434.50 to 255.50 |

Spectrophotometric and Spectrofluorimetric Approaches

While chromatographic methods coupled with mass spectrometry are the gold standard, spectrophotometric and spectrofluorimetric methods can also be employed for the determination of Valsartan and, by extension, can be adapted for its hydroxylated metabolite. nih.govnih.gov

UV-Visible spectrophotometry is a simpler and more economical technique. researchgate.netajpaonline.com Methods have been developed for the estimation of Valsartan in bulk and pharmaceutical dosage forms, typically with a λmax around 248-250 nm in solvents like methanol and water. researchgate.netajpaonline.com However, these methods may lack the specificity to distinguish between Valsartan and Valeryl 4-Hydroxy Valsartan without prior separation.

Spectrofluorimetry, often used in conjunction with HPLC, offers enhanced sensitivity and selectivity. nih.govnih.gov As mentioned in the HPLC section, a fluorescence detector can be used for the simultaneous determination of Valsartan and Valeryl 4-Hydroxy Valsartan, with specific excitation and emission wavelengths. nih.gov This approach is particularly useful for bioanalytical applications where low detection limits are required. nih.govnih.gov Other spectrophotometric methods have been developed based on charge-transfer complexation reactions, for example, using p-chloranilic acid as a π-acceptor, which results in a colored complex that can be measured spectrophotometrically. scispace.com Another method involves reaction with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to produce a colored product. researchgate.net

Method Development and Validation for Research Applications

The development and validation of analytical methods are crucial for accurately determining the concentration of Valeryl 4-Hydroxy Valsartan in various biological matrices, particularly for pharmacokinetic and metabolic studies. nih.govjcsp.org.pk These methods must be robust, reliable, and sensitive enough to detect and quantify the compound at the low concentrations typically found in biological samples. jcsp.org.pk

Parameters of Validation: Linearity, Accuracy, Precision, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Method validation is a comprehensive process that ensures an analytical method is suitable for its intended purpose. Key parameters evaluated during validation for Valeryl 4-Hydroxy Valsartan include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). juniperpublishers.comresearchgate.net

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For Valeryl 4-Hydroxy Valsartan, linearity is typically assessed by preparing calibration curves over a specific concentration range. For instance, in a study for the simultaneous determination of Valsartan and its metabolite, a linear range is established to ensure a direct proportionality between concentration and the instrument's response. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are critical for reliable quantification. For Valeryl 4-Hydroxy Valsartan, accuracy is often expressed as the percentage recovery, with studies showing recoveries ranging from 94.6% to 108.8%. nih.govresearchgate.net Precision is evaluated at intra-day and inter-day levels. For example, one method reported intra-day and inter-day precision values (as relative standard deviation) for Valsartan determination to be between 2.83%–7.07% and 1.57%–8.41%, respectively. researchgate.net Another study on a simultaneous estimation method for amlodipine (B1666008) and valsartan showed intraday precision from 2.5% to 9.2% and interday precision from 2.9% to 8.0% for valsartan. nih.gov

Limits of Detection (LOD) and Limits of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These values are crucial for methods intended to measure low levels of Valeryl 4-Hydroxy Valsartan in biological fluids. For example, in a validated HPLC method for Valsartan, the LOD and LOQ were found to be 0.261 µg/ml and 0.791 µg/ml, respectively. researchgate.net Another study reported LOD and LOQ values of 105 ng/ml and 119 ng/ml for valsartan in rabbit plasma. jcsp.org.pk

Table 1: Validation Parameters for Analytical Methods

| Parameter | Description | Example Finding |

| Linearity | The range over which the method provides results that are directly proportional to the concentration of the analyte. | A study on valsartan and its metabolite established a linear range for quantification. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recoveries for Valsartan and its metabolite ranged from 94.6% to 108.8%. nih.govresearchgate.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Intra-day and inter-day precision for valsartan analysis were within acceptable limits. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | LOD for a valsartan HPLC method was 0.261 µg/ml. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | LOQ for a valsartan HPLC method was 0.791 µg/ml. researchgate.net |

Application as an Analytical Reference Standard in Research

Valeryl 4-Hydroxy Valsartan serves as an essential analytical reference standard in research and quality control applications. clearsynth.com A reference standard is a highly purified compound used as a benchmark for identifying and quantifying a substance.

In the context of pharmaceutical analysis, Valeryl 4-Hydroxy Valsartan reference standards are used for:

Method Development and Validation: To develop and validate new analytical methods for its quantification in various matrices. clearsynth.com

Quality Control (QC): To ensure the accuracy and reliability of routine analytical tests in pharmaceutical manufacturing. clearsynth.com

Pharmacokinetic Studies: To accurately measure the concentration of the metabolite in biological samples (e.g., plasma, urine) over time, which is crucial for understanding the absorption, distribution, metabolism, and excretion of Valsartan. fabad.org.trnih.gov

Impurity Profiling: To identify and quantify Valeryl 4-Hydroxy Valsartan as a metabolite in drug substance and drug product stability studies.

The availability of a well-characterized reference standard of Valeryl 4-Hydroxy Valsartan is a prerequisite for obtaining reliable and reproducible data in these research areas. clearsynth.comsynthinkchemicals.com

Pharmacological and Biological Activity Investigations of Valeryl 4 Hydroxy Valsartan

Angiotensin II Type 1 Receptor Antagonism Evaluation

The primary mechanism of action for valsartan (B143634) is the blockade of the angiotensin II type 1 (AT1) receptor. fabad.org.tr Investigations have focused on whether its main metabolite, valeryl 4-hydroxy valsartan, contributes to this therapeutic effect.

Research has demonstrated that valeryl 4-hydroxy valsartan has a significantly lower affinity for the AT1 receptor compared to its parent compound, valsartan. pharmacophorejournal.comjapsonline.com Specifically, the affinity of the metabolite for the AT1 receptor is approximately 200 times lower than that of valsartan. fabad.org.trjapsonline.com Valsartan itself is highly selective for the AT1 receptor, showing a 20,000-fold greater affinity for it over the AT2 receptor. pharmacophorejournal.comfabad.org.tr This marked difference in binding affinity is a critical factor in understanding the metabolite's pharmacological role.

Exploration of Other Biological Activities

Despite its inactivity at the AT1 receptor, further research has revealed that valeryl 4-hydroxy valsartan possesses other distinct biological effects, particularly concerning platelet function.

In vitro studies have shown that valeryl 4-hydroxy valsartan exhibits significant antiplatelet properties. nih.gov The metabolite has been found to inhibit platelet aggregation induced by specific agonists. nih.govcaymanchem.com Research demonstrates that it can reduce platelet aggregation stimulated by epinephrine (B1671497) and collagen. caymanchem.comglpbio.com However, it does not appear to inhibit platelet aggregation induced by ADP. caymanchem.com Notably, the antiplatelet effects of valeryl 4-hydroxy valsartan were observed to be more potent than those of the parent compound, valsartan, within the therapeutic range. nih.gov

The antiplatelet activity of valeryl 4-hydroxy valsartan is associated with its ability to regulate the expression of various platelet surface receptors. medchemexpress.com Investigations have shown that the metabolite can significantly reduce the expression of several key receptors on the platelet surface, including GP IIb/IIIa antigen, vitronectin receptor, P-selectin, and LAMP-1. nih.gov

Both valsartan and its metabolite inhibited collagen-induced platelet aggregation in whole blood. google.com A dose-dependent effect was noted for both compounds, but preincubation with valeryl 4-hydroxy valsartan led to a more significant reduction in platelet aggregability. google.com This suggests a direct influence on the pathways activated by collagen, which is crucial for thrombus formation. The stronger antiplatelet properties of valeryl 4-hydroxy valsartan compared to valsartan were consistently observed in these studies. google.com

Research Findings on Platelet Activity

| Compound | Effect on Collagen-Induced Aggregation | Effect on Epinephrine-Induced Aggregation | Effect on ADP-Induced Aggregation | Relative Potency |

|---|---|---|---|---|

| Valsartan | Inhibitory nih.govgoogle.com | Inhibitory nih.gov | No Inhibition caymanchem.com | Less Potent nih.gov |

| Valeryl 4-Hydroxy Valsartan | Significant Inhibition nih.govgoogle.com | Inhibitory nih.gov | No Inhibition caymanchem.com | More Potent nih.gov |

| Platelet Surface Receptor | Observed Effect |

|---|---|

| GP IIb/IIIa antigen | Significantly Reduced Expression nih.gov |

| Vitronectin Receptor | Significantly Reduced Expression nih.gov |

| P-selectin | Significantly Reduced Expression nih.gov |

| LAMP-1 | Significantly Reduced Expression nih.gov |

Degradation Studies Relevant to Valeryl 4 Hydroxy Valsartan Formation and Stability

Forced Degradation Studies of Valsartan (B143634) and Metabolite Generation

Extensive research has been conducted on the forced degradation of Valsartan to identify its impurities and ensure the quality and safety of the final drug product. These studies have consistently shown that Valsartan is susceptible to degradation under certain stress conditions, leading to the formation of specific degradation products.

Hydroxylation as a Degradation Pathway of Valsartan under Stress Conditions

While hydroxylation is a known metabolic pathway for Valsartan in the human body, leading to the formation of Valeryl 4-Hydroxy Valsartan, its role as a primary degradation pathway under forced stress conditions is not explicitly documented in the available scientific literature. In vivo, the cytochrome P450 enzyme, specifically CYP2C9, is responsible for the hydroxylation of Valsartan to its major, inactive metabolite, Valeryl 4-Hydroxy Valsartan fda.govscielo.brresearchgate.netjapsonline.com. This metabolic process accounts for approximately 9% of an administered dose of Valsartan japsonline.comnih.gov.

However, forced degradation studies, which simulate chemical and physical stresses, have not identified Valeryl 4-Hydroxy Valsartan as a significant degradation product. Instead, these studies point to other degradation pathways, such as hydrolysis, as being predominant under stress conditions.

Identification and Characterization of Degradation Products through LC and LC-MS Techniques

Liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used to separate, identify, and quantify the components of a mixture, including drug degradation products. Numerous studies have employed these methods to characterize the degradation profile of Valsartan.

Under acidic stress conditions, for example, research has shown that Valsartan can undergo hydrolysis, leading to the formation of specific degradation products. One study identified two co-eluting degradation products with m/z values of 306 and 352 when Valsartan (m/z 436) was subjected to acid hydrolysis. These were successfully identified and monitored using selective HPLC-MS techniques, which proved essential as traditional HPLC-PDA methods failed to detect the degradation scielo.br. Another study also reported the formation of a degradant with an m/z of 307.40 under acidic conditions researchgate.net.

Forced degradation studies under various conditions have identified several degradation products, none of which have been characterized as Valeryl 4-Hydroxy Valsartan. The table below summarizes some of the key degradation products of Valsartan identified in the literature.

| Stress Condition | Degradation Product (m/z) | Analytical Technique | Reference |

| Acid Hydrolysis | 306, 352 | HPLC-MS | scielo.br |

| Acid Hydrolysis | 307.40 | LC-MS | researchgate.net |

| Oxidation | 335.41 | LC-MS | researchgate.net |

| Acidic, Alkaline, Oxidative | 350.50, 304.50, 334.50 | UPLC/Q-TOF-MS | asianjpr.com |

Photocatalytic Degradation Pathways and Hydroxylated Transformation Products

In the context of environmental remediation, photocatalytic degradation has been investigated as a method to remove pharmaceuticals like Valsartan from water sources. These advanced oxidation processes (AOPs) often involve the generation of highly reactive hydroxyl radicals that can attack the drug molecule, leading to its breakdown.

Studies on the photocatalytic degradation of Valsartan have indeed shown that hydroxylation is a key transformation pathway. However, the specific hydroxylated products formed through this process are distinct from the metabolite Valeryl 4-Hydroxy Valsartan. For instance, research on the photocatalytic degradation of Valsartan using TiO2 and g-C3N4 catalysts identified several transformation products resulting from hydroxylation at different positions on the Valsartan molecule, but did not report the formation of Valeryl 4-Hydroxy Valsartan.

Future Directions in Valeryl 4 Hydroxy Valsartan Research

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Minor Related Metabolites/Degradants

The complete characterization of all substances related to an active pharmaceutical ingredient is critical for understanding its metabolic fate and ensuring product purity. While Valeryl 4-Hydroxy Valsartan (B143634) is the principal metabolite, other minor metabolites and degradation products may exist in trace amounts. rxlist.comfda.gov Identifying these compounds requires sophisticated analytical techniques that offer high sensitivity and structural specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational techniques for separating these minor compounds from the main metabolite and parent drug. scispace.comnih.gov Various methods have been developed utilizing different stationary phases, such as C8 and C18 columns, and optimized mobile phases to achieve effective separation. researchgate.netnih.gov For definitive structural elucidation, these chromatographic systems are frequently coupled with advanced detectors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose, allowing for the sensitive detection and fragmentation of ions to reveal structural information. researchgate.netresearchgate.net High-Resolution Mass Spectrometry (HRMS), particularly with technologies like Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites and degradants. mdpi.com Furthermore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the unambiguous structural confirmation of isolated minor products, providing detailed information about the chemical environment of each atom in the molecule. wbc.poznan.pl

| Technique | Stationary Phase (Column) | Mobile Phase Composition | Detection Method | Reference |

|---|---|---|---|---|

| HPLC | RP C18 Atlantis (100 mm x 3.9 mm) | Acetonitrile (B52724) with 0.025% TFA and 5 mM Phosphate (B84403) Buffer (pH 2.5) with 0.025% TFA (Gradient) | Fluorescence and Photometric (UV) | nih.gov |

| HPLC | BDS Hypersil C8 (250 x 4.6 mm, 5 µm) | Methanol (B129727) and 0.05 M KH2PO4 buffer pH 3 (64.5:35.5, v/v) (Isocratic) | UV (240 nm) | researchgate.net |

| LC-MS/MS | Luna C18 (150 × 4.6 mm, 5 μm) | Acetonitrile and 5 mM Ammonium (B1175870) Formate (80:20, v/v) (Isocratic) | Tandem Mass Spectrometry (MRM) | nih.gov |

| UHPLC-HRMS | Speedcore-Fortis diphenyl (2.1 mm × 50 mm, 2.6 μm) | Water with 0.1% Formic Acid and Methanol with 0.1% Formic Acid (Gradient) | High-Resolution Mass Spectrometry (Orbitrap) | mdpi.com |

Computational Modeling of Enzyme-Substrate Interactions for Deeper Mechanistic Understanding of CYP2C9 Hydroxylation

The metabolic conversion of valsartan to Valeryl 4-Hydroxy Valsartan is catalyzed exclusively by the cytochrome P450 2C9 (CYP2C9) isoenzyme in human liver microsomes. nih.govdrugbank.comresearchgate.net While this has been established through in vitro experiments, a deeper mechanistic understanding can be achieved through computational modeling. Techniques like molecular docking and molecular dynamics simulations offer insights into the precise interactions between the valsartan substrate and the active site of the CYP2C9 enzyme.

Molecular docking studies can predict the preferred binding orientation of valsartan within the enzyme's catalytic pocket. explorationpub.com Research has shown that valsartan fits into a hydrophobic cleft within the CYP2C9 active site, positioned near the heme group responsible for the oxidative reaction. explorationpub.com This binding is stabilized by interactions with specific amino acid residues. explorationpub.com Such models help explain why hydroxylation occurs specifically at the 4-position of the valeryl side chain. By visualizing these enzyme-substrate interactions, researchers can better understand the factors governing the regioselectivity and efficiency of the metabolic process.

| Modeling Aspect | Key Findings and Insights | Reference |

|---|---|---|

| Enzyme Responsible | CYP2C9 is the sole enzyme responsible for the 4-hydroxylation of valsartan. | nih.gov |

| Binding Site Interaction | Valsartan packs into a hydrophobic cleft next to helix I and above the heme group. | explorationpub.com |

| Key Amino Acid Residues | The binding site is formed by residues such as VAL113, PHE114, ILE205, LEU208, ASP293, and ALA297. | explorationpub.com |

| In Silico / In Vitro Correlation | Computational docking energies correlate well with experimentally determined inhibitory constants (IC50) for compounds affecting valsartan hydroxylation. | explorationpub.com |

These computational approaches are not only valuable for academic understanding but can also be applied predictively in drug development to assess potential metabolic pathways and drug-drug interactions for new chemical entities that are structurally similar to valsartan.

Investigation of Novel Biological Activities through In Vitro High-Throughput Screening Assays

While Valeryl 4-Hydroxy Valsartan is considered pharmacologically inactive concerning the angiotensin II type 1 (AT1) receptor, this does not preclude it from having other biological activities. japsonline.comfabad.org.tr A significant future direction is the exploration of novel bioactivities through in vitro high-throughput screening (HTS) assays. This involves testing the compound against a wide array of biological targets to uncover unexpected pharmacological effects.

A notable discovery from such investigation is the potent antiplatelet activity of Valeryl 4-Hydroxy Valsartan. hyphadiscovery.comnih.gov In vitro studies using techniques like aggregometry and flow cytometry have demonstrated that both valsartan and its metabolite can inhibit human platelet aggregation. nih.gov Crucially, these studies revealed that Valeryl 4-Hydroxy Valsartan is a more potent inhibitor of platelet aggregation than the parent valsartan compound in the therapeutic range. nih.gov The metabolite was shown to significantly reduce the expression of several platelet surface receptors, including GP IIb/IIIa and P-selectin. nih.gov This finding was considered significant enough to warrant patent protection for its potential use in conditions mediated by platelet aggregation. hyphadiscovery.com

Future HTS assays could screen Valeryl 4-Hydroxy Valsartan against other target families, such as kinases, ion channels, or other G-protein coupled receptors, to identify additional, previously unknown biological functions.

| Assay/Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Platelet Aggregometry | Inhibited collagen-induced platelet aggregation in whole blood. | Demonstrates direct antiplatelet effect. | nih.gov |

| Platelet Function Analyzer | Delayed closure time under high shear stress. | Indicates platelet inhibition in a more physiologically relevant model. | nih.gov |

| Flow Cytometry | Reduced expression of surface receptors like GP IIb/IIIa and P-selectin. | Provides a mechanistic basis for the observed antiplatelet activity. | nih.gov |

| Comparative Potency | The metabolite (4VHV) was more potent than the parent drug, valsartan. | Highlights the unique biological profile of the metabolite. | nih.gov |

Development of Specialized Analytical Reference Materials for Emerging Research Needs

Underpinning all advanced research into Valeryl 4-Hydroxy Valsartan is the availability of high-purity, well-characterized analytical reference materials. weblivelink.com As research questions become more sophisticated, the need for these specialized standards becomes increasingly critical.

Analytical reference standards of Valeryl 4-Hydroxy Valsartan are essential for a variety of applications:

Quality Control (QC): Pharmaceutical manufacturers require reference materials to accurately quantify the metabolite in stability studies and final drug products.

Method Validation: The development and validation of robust analytical methods, such as the HPLC and LC-MS/MS techniques described earlier, depend on pure standards for calibration and accuracy checks. nih.govweblivelink.com

Pharmacokinetic Studies: Accurate measurement of the metabolite in biological fluids (e.g., plasma) to determine pharmacokinetic parameters relies on these standards. tandfonline.com

Impurity Identification: A reference standard is crucial for positively identifying Valeryl 4-Hydroxy Valsartan when it appears as a peak in the chromatogram of a valsartan sample and for distinguishing it from other related impurities. weblivelink.com

The synthesis and meticulous characterization of these reference materials, complete with a comprehensive Certificate of Analysis (CoA), are vital for ensuring the accuracy, reproducibility, and regulatory compliance of both research findings and pharmaceutical quality assurance. weblivelink.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.